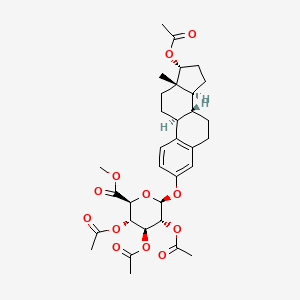
D-Glucitol-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucitol-d8, also known as deuterated D-glucitol, is a stable isotope-labeled compound. It is a deuterated form of D-glucitol, commonly known as sorbitol. This compound is primarily used in scientific research as a tracer in metabolic studies due to its deuterium labeling, which allows for the tracking of metabolic pathways and the study of biochemical processes.
科学研究应用
D-Glucitol-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the fate of glucose in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
作用机制
Target of Action
D-Glucitol, also known as Sorbitol, primarily targets the enzyme Glucose-6-phosphate isomerase . This enzyme plays a crucial role in the glycolytic pathway, converting glucose-6-phosphate into fructose-6-phosphate .
Mode of Action
The mode of action of D-Glucitol involves its conversion to fructose via the polyol pathway . This conversion is facilitated by the enzyme aldose reductase , which reduces glucose to sorbitol, and sorbitol dehydrogenase , which converts sorbitol to fructose .
Biochemical Pathways
The primary biochemical pathway affected by D-Glucitol is the polyol pathway . This pathway converts glucose to fructose via sorbitol, and it is implicated in multiple diabetic complications . The polyol pathway regulates the glucose-responsive nuclear translocation of Mondo, a Drosophila homologue of ChREBP/MondoA, which directs gene expression for organismal growth and metabolism .
Pharmacokinetics
The related compound, 1,5-anhydro-d-glucitol (1,5-ag), is used as a marker for glycemic variability under mild-to-moderate hyperglycemia
Result of Action
The result of D-Glucitol’s action is the production of fructose from glucose, which can then enter glycolysis or other metabolic pathways . This conversion is part of the body’s response to hyperglycemia and is implicated in diabetic complications .
Action Environment
The action of D-Glucitol can be influenced by various environmental factors. For instance, the activity of the polyol pathway, and thus the action of D-Glucitol, can be affected by glucose levels in the body . High glucose levels can upregulate the polyol pathway, leading to increased conversion of glucose to fructose .
生化分析
Biochemical Properties
D-Glucitol-d8 plays a significant role in various biochemical reactions. It is involved in the polyol pathway, an evolutionarily conserved system for glucose metabolism . In this pathway, this compound is converted to fructose by the enzyme sorbitol dehydrogenase . This reaction is crucial for maintaining energy balance and normal physiological functions in the body .
Cellular Effects
This compound influences various cellular processes. It has been shown to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the entry of SARS-CoV-2 into host cells, suggesting its potential role in viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. For instance, it can bind to the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein, inhibiting the formation of S2 subunit 6-HB and affecting the virus-cell membrane fusion process .
Metabolic Pathways
This compound is involved in the polyol pathway, a critical metabolic pathway in the human body . This pathway involves the conversion of glucose to fructose, with this compound serving as an important intermediate .
Transport and Distribution
It is known that this compound can be transported into cells via glucose transporters .
Subcellular Localization
Given its role in the polyol pathway, it is likely to be found in the cytoplasm where this pathway primarily occurs .
准备方法
Synthetic Routes and Reaction Conditions
D-Glucitol-d8 is synthesized through the reduction of glucose using deuterium-labeled reducing agents. The process involves the conversion of the aldehyde group in glucose to a primary alcohol group, resulting in the formation of this compound. The reaction typically requires a deuterium source such as deuterium gas (D2) or deuterated water (D2O) and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterated reagents and catalysts in a controlled environment ensures the high purity and yield of the final product .
化学反应分析
Types of Reactions
D-Glucitol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce D-glucose-d8 or other oxidized derivatives.
Reduction: It can be further reduced to form other deuterated sugar alcohols.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) or tosyl chloride (TsCl) are used for substitution reactions.
Major Products Formed
Oxidation: D-glucose-d8, deuterated gluconic acid.
Reduction: Deuterated sugar alcohols.
Substitution: Various deuterated derivatives depending on the substituent used.
相似化合物的比较
Similar Compounds
D-Glucitol (Sorbitol): The non-deuterated form of D-Glucitol-d8, commonly used as a sweetener and in medical applications.
D-Mannitol: Another sugar alcohol with similar properties but different stereochemistry.
Xylitol: A sugar alcohol used as a sweetener with different metabolic pathways.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to track the compound using NMR spectroscopy and other analytical techniques, providing valuable insights into metabolic processes and reaction mechanisms .
属性
CAS 编号 |
287962-59-8 |
|---|---|
分子式 |
C6H14O6 |
分子量 |
190.221 |
IUPAC 名称 |
(2R,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
InChI 键 |
FBPFZTCFMRRESA-NHQJSRGRSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
同义词 |
D-Sorbitol-d8; Glucarinev-d8; Esasorb-d8; Cholaxine-d8; Karion-d8; Sionite-d8; Sionon-d8; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)
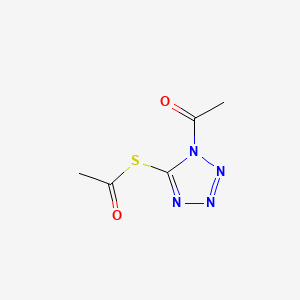
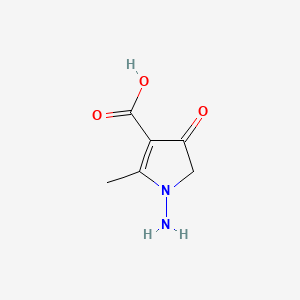
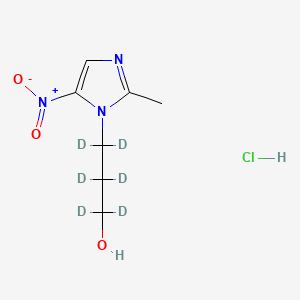

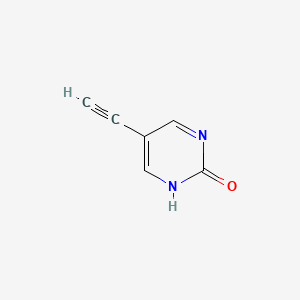

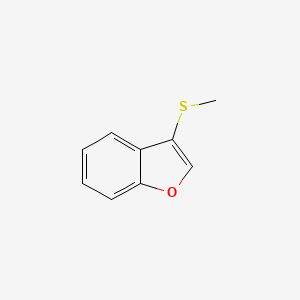
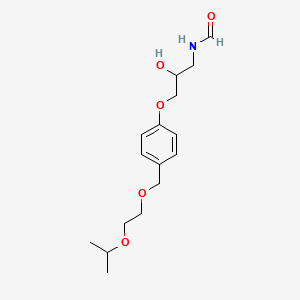
![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)
